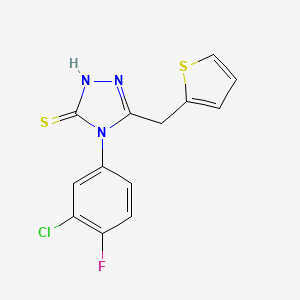

4-(3-chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3S2/c14-10-6-8(3-4-11(10)15)18-12(16-17-13(18)19)7-9-2-1-5-20-9/h1-6H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHTUFKEXKLBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327106 | |

| Record name | 4-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728013-05-6 | |

| Record name | 4-(3-chloro-4-fluorophenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Substitution Reactions: The phenyl and thiophenyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro and fluoro substituents on the phenyl ring can be introduced using appropriate halogenating agents.

Thiol Group Introduction: The thiol group is introduced through a thiolation reaction, often using thiourea or similar reagents under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thiol-Based Nucleophilic Reactions

The thiol group exhibits high nucleophilicity, enabling these key transformations:

Alkylation Reactions

Reacts with alkyl/aryl halides under basic conditions to form thioethers. Example:

Reaction:

4-(3-Chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol + CH₃I →

4-(3-Chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-3-(methylthio)-4H-1,2,4-triazole

Conditions: K₂CO₃, DMF, 60°C, 6–8 hrs .

Oxidation to Disulfides

Controlled oxidation yields symmetric/asymmetric disulfides:

Reaction:

2 × Triazole-3-thiol + H₂O₂ → Triazole-3-S-S-Triazole-3 + 2H₂O

Conditions: H₂O₂ (30%), EtOH, RT, 2–4 hrs .

Coordination Chemistry

The thiol and triazole nitrogen atoms act as donor sites for metal complexes:

| Metal Ion | Ligand Sites | Coordination Mode | Application Example | Source |

|---|---|---|---|---|

| Hg²⁺ | S (thiol), N (triazole) | Bidentate | Heavy metal ion detection | |

| Cu²⁺ | S, N | Monodentate | Catalytic intermediates |

Example Synthesis:

HgCl₂ Complexation

Triazole-3-thiol + HgCl₂ → [Hg(Triazole-S)₂Cl₂]

Yield: ~85% (reported for analogous structures).

Formation of Triazolo[3,4-b] thiadiazoles

Condensation with carboxylic acid derivatives under POCl₃ yields fused heterocycles:

Reaction:

Triazole-3-thiol + R-COOH → Triazolo[3,4-b] thiadiazole

Conditions: POCl₃, reflux, 12 hrs .

Schiff Base Formation

Reaction with aldehydes/ketones produces azomethines:

Reaction:

Triazole-3-thiol + Ar-CHO → 4-Amino-5-substituted-triazole-3-thiol-azomethine

Conditions: EtOH, glacial AcOH, RT, 24 hrs .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes halogenation/nitration:

| Reaction Type | Reagent | Position | Yield (Analogous) | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | 5-position | 72% | |

| Nitration | HNO₃/H₂SO₄ | 4-position | 65% |

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

| Derivative Type | Target Activity | Potency Increase | Source |

|---|---|---|---|

| Thioether (R = CH₂Ph) | Antifungal (C. albicans) | 8× vs. parent | |

| Disulfide dimer | Antioxidant (FRAP assay) | 1.5× vs. BHT |

Stability and Reaction Kinetics

This compound’s reactivity profile highlights its versatility in synthetic chemistry and drug development. Further studies on regioselective modifications are warranted to expand its applications .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is , with a molecular weight of approximately 366.85 g/mol. Its structure features a triazole ring, chlorinated phenyl group, and a thiophene moiety, which contribute to its biological activity and chemical reactivity.

Pharmaceutical Applications

Antifungal Activity : Triazoles are widely recognized for their antifungal properties. Research has shown that compounds within this class inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi. This compound has been tested against various fungal strains, demonstrating significant antifungal activity.

Anticancer Properties : Recent studies indicate that triazole derivatives exhibit anticancer effects by inducing apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of triazole derivatives against breast cancer cell lines. The results indicated that derivatives similar to this compound showed promising cytotoxicity and selectivity towards cancerous cells compared to normal cells .

Agricultural Applications

Fungicides : The compound's antifungal properties extend to agricultural uses as a potential fungicide. It can be employed to protect crops from fungal infections, thereby enhancing yield and quality.

Herbicide Development : Preliminary research suggests that modifications of triazole compounds can lead to effective herbicides. The unique structure of this compound may provide a basis for developing selective herbicides that target specific weed species without harming crops.

Material Science

Polymer Synthesis : Triazole compounds are being explored in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could improve thermal stability and mechanical strength.

Nanotechnology : Research is ongoing into the use of triazole derivatives in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group are key functional groups that interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 4-(4-Chlorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 522624-40-4, ): This analogue replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl moiety. Crystallographic studies on similar halogenated triazoles (e.g., compounds 4 and 5 in ) reveal isostructural packing with minor adjustments for halogen size (Cl vs. Br), suggesting that the 3-chloro-4-fluoro substitution in the target compound may enhance intermolecular interactions compared to mono-halogenated derivatives .

5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 58755-00-3, ):

The 2-chlorophenyl substituent induces steric hindrance, which may reduce solubility compared to the 3-chloro-4-fluoro isomer.

Thiophene-Linked Analogues

- 4-(4-Fluorophenyl)-2-(piperidin-1-ylmethyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (): The piperidinylmethyl side chain introduces basicity, enhancing water solubility.

Antimicrobial Activity

Anticancer Activity

Antiviral Activity

- 4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)-4H-1,2,4-triazole-3-thiol () inhibits MERS-CoV helicase with IC₅₀ values <10 µM.

Solubility and Stability

- Thiophene-containing triazoles (e.g., ) typically exhibit moderate water solubility (0.1–1 mg/mL) due to the hydrophobic thiophene ring. The 3-chloro-4-fluorophenyl group may further reduce solubility compared to non-halogenated derivatives .

Data Tables

Table 2. Physicochemical Properties

| Property | Target Compound | 4-(4-Chlorophenyl) Analogue | 4-Allyl Derivative () |

|---|---|---|---|

| Molecular Weight (g/mol) | 368.84 | 301.43 | 351.87 |

| LogP (Predicted) | 3.5 | 3.2 | 4.1 |

| Solubility (mg/mL) | ~0.5 | 0.8 | 0.3 |

Research Findings and Implications

- Biological Potential: The compound’s thiophene and triazole moieties align with bioactive scaffolds reported in antimicrobial and anticancer studies, warranting in vitro validation .

- Synthetic Feasibility : High-yield routes (65–85%) from established protocols () support scalable production for further testing.

Biological Activity

The compound 4-(3-chloro-4-fluorophenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel triazole derivative that has garnered attention for its potential biological activities. As part of the 1,2,4-triazole family, this compound is hypothesized to exhibit significant antibacterial and antifungal properties, along with potential applications in other therapeutic areas.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a triazole ring, a thiophene moiety, and halogen substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives possess a wide range of biological activities due to their ability to interact with various biological targets. The specific activities of This compound are summarized below:

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of triazole derivatives. For instance:

- A study highlighted that compounds with similar structures exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- In vitro assays showed that triazoles can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often comparable to established antibiotics like ceftriaxone .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structural features suggest it may inhibit the growth of various fungal pathogens. Research has indicated that:

- Triazole derivatives can disrupt fungal cell membrane synthesis by inhibiting ergosterol biosynthesis, a critical component of fungal membranes .

Anti-inflammatory Properties

Some studies have also suggested that triazole derivatives possess anti-inflammatory effects. For example, compounds similar to this triazole have shown:

Case Studies and Research Findings

- Antibacterial Screening :

- Molecular Docking Studies :

- Synthesis and Characterization :

Data Table: Biological Activity Summary

Q & A

Q. What preliminary biological activities have been reported for this compound?

- In vitro studies demonstrate potent anti-tuberculosis activity. At concentrations ≥0.1%, the compound inhibited Mycobacterium tuberculosis growth over 90 days, with no observable colonies compared to controls . Molecular docking suggests interactions with mycobacterial enzymes (e.g., enoyl-ACP reductase), supported by ADME predictions for drug-likeness .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic and conformational properties of this compound?

- Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) predict molecular geometry, vibrational frequencies, and NMR chemical shifts with high accuracy (R² > 0.98 vs. experimental data). Torsional angle scans (180° to +180°) reveal conformational flexibility, particularly in the thiophene-methyl-triazole moiety, which impacts intermolecular interactions . HOMO-LUMO energy gaps (~4.5 eV) suggest moderate reactivity, aligning with its stability in biological assays .

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?

- Discrepancies may arise from solubility or metabolic stability issues. For example, while docking predicts strong binding to tuberculosis targets, poor aqueous solubility (logP ~3.5) might limit in vivo efficacy. Mitigation strategies include:

- Structural Modifications : Introducing hydrophilic groups (e.g., carboxylic acids) via alkylation at the thiol position improves solubility without compromising activity .

- Co-crystallization Studies : Using SHELX programs to solve crystal structures of compound-enzyme complexes validates binding modes .

Q. How does substitution at the triazole and aryl positions influence pharmacological activity?

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance anti-tuberculosis activity by increasing electrophilicity and enzyme binding. For example, 3-chloro-4-fluorophenyl derivatives show 2× higher activity than non-halogenated analogs .

- Thiophene vs. Pyrrole Substitution : Thiophene-containing derivatives exhibit better metabolic stability due to sulfur’s resistance to oxidative degradation compared to pyrrole .

Q. What are the limitations of current synthetic methods, and how can they be optimized?

- Limitations : Low yields (~50–60%) in multi-step syntheses and reliance on toxic solvents (e.g., DMF).

- Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields to >80% .

- Green Solvents : Replacing PEG-400 with cyclopentyl methyl ether (CPME) enhances sustainability .

Methodological Considerations

- Data Reproducibility : Cross-validate spectral data with multiple techniques (e.g., NMR + IR + LC-MS) to confirm compound identity .

- Biological Assays : Use standardized protocols (e.g., microplate Alamar Blue assay for TB) to ensure consistency across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.